molecular formula C5H5NO2S B2543031 5-Methyl-1,2-thiazole-4-carboxylic acid CAS No. 1125409-67-7

5-Methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B2543031
CAS No.: 1125409-67-7
M. Wt: 143.16
InChI Key: CNCABJNNZWFJPP-UHFFFAOYSA-N
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Description

5-Methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.

Industrial Production Methods

Industrial production methods for this compound often involve eco-friendly and efficient processes. For example, the use of microwave-assisted synthesis can reduce reaction times and improve yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-Methyl-1,2-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is

Properties

IUPAC Name

5-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCABJNNZWFJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125409-67-7
Record name 5-methyl-1,2-thiazole-4-carboxylic acid
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